molecular formula C19H14FN3OS B2492459 N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1112385-27-9

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2492459
CAS No.: 1112385-27-9
M. Wt: 351.4
InChI Key: UYUNENXDAQOSEV-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C19H14FN3OS and its molecular weight is 351.4. The purity is usually 95%.
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Biological Activity

N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14FN3OS
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 1112385-27-9

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Antiviral Activity : The compound exhibits antiviral properties, potentially targeting viral replication processes.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
    • MCF-7 (Breast Cancer) : IC50 = 0.46 ± 0.04 µM
    • NCI-H460 (Lung Cancer) : IC50 = 0.39 ± 0.06 µM
    • HeLa (Cervical Cancer) : IC50 = 7.01 ± 0.60 µM
  • Mechanism of Action :
    • Induces apoptosis and inhibits cell cycle progression.
    • Affects pathways related to angiogenesis and metastasis.

Antiviral Activity

The compound has also been studied for its antiviral properties:

  • Inhibition of Viral Replication : Research indicates that it may inhibit the replication of certain viruses by interfering with their life cycle.
  • Selectivity Index : The selectivity index for antiviral activity was found to be favorable compared to other compounds in similar classes.

Data Tables

Activity Type Cell Line IC50 (µM) Mechanism of Action
AnticancerMCF-70.46 ± 0.04Apoptosis induction
AnticancerNCI-H4600.39 ± 0.06Cell cycle inhibition
AnticancerHeLa7.01 ± 0.60Inhibition of angiogenesis
AntiviralViral ModelNot SpecifiedReplication inhibition

Case Study 1: Anticancer Efficacy in Mice

A preclinical study involved administering varying doses of this compound to mice implanted with MCF-7 tumors. The results showed a dose-dependent reduction in tumor size compared to the control group.

Case Study 2: Antiviral Activity Assessment

In another study, the compound was tested against a viral model known for its resistance to standard antiviral therapies. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.

Properties

IUPAC Name

N-(4-fluoro-3-methylphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-11-13(6-7-15(12)20)22-18(24)17-16(23-9-2-3-10-23)14-5-4-8-21-19(14)25-17/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUNENXDAQOSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.